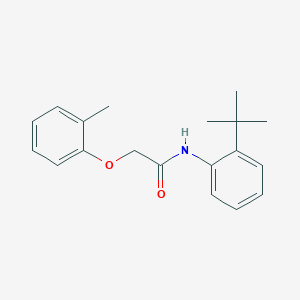
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide, also known as tBMPA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It belongs to the class of compounds known as amides and is synthesized through a multi-step reaction process.
Wirkmechanismus
The mechanism of action of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it is believed that it works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use in the treatment of cancer. In vitro studies have shown that N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide inhibits the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide is that it exhibits potent anti-inflammatory and analgesic effects. It has also been shown to be effective in the treatment of cancer. However, one of the limitations of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide is that its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide.
Zukünftige Richtungen
There are several future directions for the research on N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide. One area of research is to further understand the mechanism of action of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide. Another area of research is to study the potential use of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to study the potential use of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide in combination with other drugs for the treatment of cancer.
Synthesemethoden
The synthesis of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide involves a multi-step reaction process that includes the reaction of tert-butylphenol with phosgene to form the intermediate tert-butylphenyl chloroformate. This intermediate is then reacted with 2-methylphenol to form the final product, N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide. The reaction process is complex and requires careful control of reaction conditions to obtain high yields of the final product.
Wissenschaftliche Forschungsanwendungen
TBMPA has been extensively researched for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-9-5-8-12-17(14)22-13-18(21)20-16-11-7-6-10-15(16)19(2,3)4/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPNFIYFVRESLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5750853.png)
![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl benzoate](/img/structure/B5750864.png)

![1,1'-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5750887.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5750889.png)
![2-{[4-(benzyloxy)benzylidene]amino}-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5750895.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one](/img/structure/B5750901.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)

![5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5750923.png)

![2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5750938.png)
![ethyl {2-[(2-chloro-4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5750951.png)